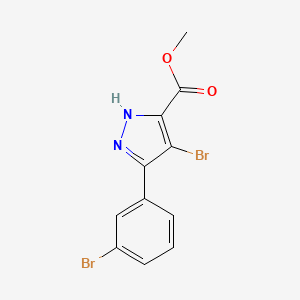

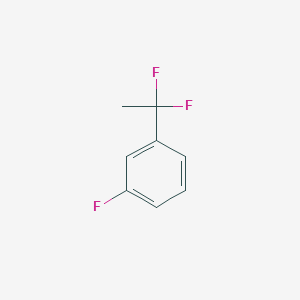

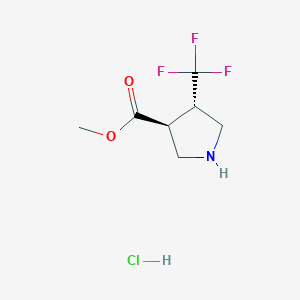

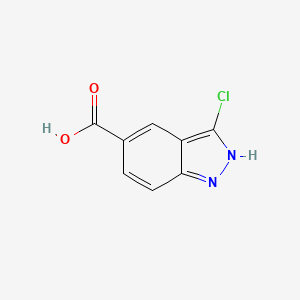

![molecular formula C12H13ClN2O3S B1453519 Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate CAS No. 1153442-91-1](/img/structure/B1453519.png)

Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate

Descripción general

Descripción

Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate, also known as CPAMC, is an organic compound with a wide range of applications in the scientific community. CPAMC is a versatile compound that has been used in a variety of research studies, from drug delivery to biochemistry and physiology. CPAMC has a unique structure and properties that make it an ideal candidate for a variety of research purposes. In

Aplicaciones Científicas De Investigación

Organic Synthesis and Material Science

Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate: is a valuable intermediate in organic synthesis. Its thiophene core is particularly significant in material science, where it’s used to develop organic semiconductors . These semiconductors are crucial for fabricating organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), which are essential components in modern electronic devices.

Medicinal Chemistry

In medicinal chemistry, the thiophene derivatives are explored for their pharmacological properties. Compounds like Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate have been studied for their potential anticancer, anti-inflammatory, and antimicrobial activities . This makes them promising candidates for the development of new therapeutic agents.

Corrosion Inhibition

The thiophene moiety is known to act as a corrosion inhibitor. This application is particularly relevant in industrial chemistry, where the prevention of material degradation is crucial. The compound’s ability to form protective layers on metal surfaces helps in extending the life of industrial machinery and infrastructure .

Advanced Drug Design

Thiophene derivatives are used in advanced drug design due to their diverse biological activities. They serve as scaffolds for creating multifunctional drugs with improved selectivity and pharmacokinetic activity. The presence of sulfur in the thiophene ring enhances these properties, making it a valuable moiety in the synthesis of new drug candidates .

Green Chemistry

The synthesis of thiophene derivatives, including Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate , aligns with the principles of green chemistry. Researchers employ methods that focus on atom economy, cleaner reaction profiles, and catalyst recovery, which are essential for sustainable chemical practices .

Biological Probes

Thiophene derivatives are utilized as biological probes due to their ability to bind selectively to various biological targets. This application is critical in biological research and pharmaceutical sciences, where understanding the interaction between small molecules and biological systems is fundamental .

Pharmacological Activity

The compound’s structural features make it a candidate for exploring various pharmacological activities. Its derivatives have been investigated for neuroprotective, antioxidant, and anticonvulsant properties, which are important in the treatment of neurological disorders and oxidative stress-related conditions .

Probe Design

In probe design, thiophene derivatives are used to develop tools that can selectively interact with specific proteins or DNA sequences. This is crucial in the study of complex biological systems and the development of diagnostic assays .

Propiedades

IUPAC Name |

ethyl 5-(2-chloropropanoylamino)-4-cyano-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O3S/c1-4-18-12(17)9-6(2)8(5-14)11(19-9)15-10(16)7(3)13/h7H,4H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXKHKUXVPHXLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C(C)Cl)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.